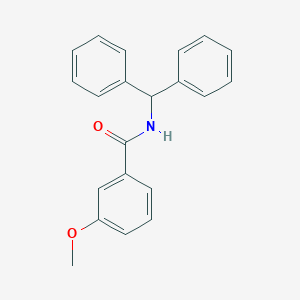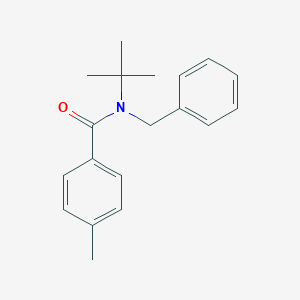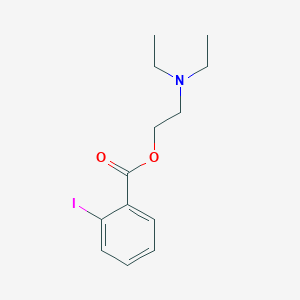![molecular formula C15H11N3S3 B295257 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B295257.png)
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. It may also modulate certain neurotransmitter systems in the brain, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and modulate certain neurotransmitter systems in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is its potential in various scientific research applications. It has shown promising results in preclinical studies and may have potential as a therapeutic agent. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine. One potential direction is to investigate its potential in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential in combination with other therapeutic agents for the treatment of cancer and microbial infections. Additionally, further studies are needed to determine its safety and efficacy in humans, which may lead to its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with 2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine in the presence of a base, followed by oxidation with hydrogen peroxide. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C15H11N3S3 |
|---|---|
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H11N3S3/c1-8-9(2)19-13-12(8)14(17-7-16-13)21-15-18-10-5-3-4-6-11(10)20-15/h3-7H,1-2H3 |
Clave InChI |
GCKZUOGWTHZNIE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4S3)C |
SMILES canónico |
CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B295174.png)
![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)

![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)


![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)


![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295199.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
